molecular formula C8H17Cl3N4 B3015754 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride CAS No. 1909319-41-0

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride

Cat. No. B3015754
CAS RN: 1909319-41-0
M. Wt: 275.6
InChI Key: VTEGJAXNXDKKQT-UHFFFAOYSA-N
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Description

“1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” is a chemical compound with the CAS number 1909319-41-0 . It has a molecular weight of 275.60 . The compound is typically used for research purposes .


Synthesis Analysis

While specific synthesis methods for “1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” were not found, related compounds such as 1H-pyrazole-5-carboxamide derivatives have been synthesized for potential use as fungicidal and insecticidal agents .


Molecular Structure Analysis

The molecular formula of “1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” is C8H17Cl3N4 . The InChI code is 1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H .


Physical And Chemical Properties Analysis

“1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” is a powder at room temperature .

Scientific Research Applications

Pharmaceutical Reference Standards

This compound is utilized as a reference standard in pharmaceutical testing to ensure the quality, purity, and consistency of products . It serves as a benchmark for analytical methods used in the development and validation of pharmaceuticals.

Chemical Synthesis

As an intermediate, it plays a crucial role in the synthesis of complex molecules. It is particularly valuable in constructing compounds with potential therapeutic properties, such as new drug candidates .

Material Science

Researchers in material science may explore the use of this compound in the development of novel materials, possibly for drug delivery systems or as a component in the creation of smart materials with specific responses to environmental stimuli .

Analytical Chemistry

In analytical chemistry, it can be used to calibrate instruments or develop new analytical techniques that require precise measurements of chemical substances .

Dipeptidylpeptidase 4 Inhibitors

This compound has been used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors, which have applications as antidiabetic agents .

Anti-inflammatory Research

It has shown potential in anti-inflammatory research. Piperazine derivatives, including this compound, have been studied for their effects on nociception and inflammation, which could lead to the development of new anti-inflammatory drugs .

Chromatography

The compound may be used in chromatography as a standard or a reagent to help identify and quantify other substances during the separation process .

Life Sciences

In life sciences, it could be investigated for its biological activity and potential use in various biochemical assays or as a building block for biomolecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(1H-pyrazol-4-ylmethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEGJAXNXDKKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride

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